An adenosine monophosphate analog in which ribose is replaced by an arabinose moiety. It is the monophosphate ester of VIDARABINE with antiviral and possibly antineoplastic properties.
Vidarabine phosphate
CAS No.: 29984-33-6
Cat. No.: VC0546754
Molecular Formula: C10H14N5O7P
Molecular Weight: 347.22 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 29984-33-6 |
---|---|
Molecular Formula | C10H14N5O7P |
Molecular Weight | 347.22 g/mol |
IUPAC Name | [(2R,3S,4S,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
Standard InChI | InChI=1S/C10H14N5O7P/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(22-10)1-21-23(18,19)20/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20)/t4-,6-,7+,10-/m1/s1 |
Standard InChI Key | UDMBCSSLTHHNCD-UHTZMRCNSA-N |
Isomeric SMILES | C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N |
SMILES | C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)N |
Canonical SMILES | C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)N |
Appearance | Solid powder |
Introduction
Chemical Structure and Properties
Vidarabine phosphate (C₁₀H₁₄N₅O₇P) features an arabinose moiety replacing the ribose sugar in adenosine monophosphate, with a molecular weight of 347.22 g/mol . The arabinose configuration confers resistance to enzymatic degradation, enhancing its antiviral stability .
Physicochemical Characteristics
The compound’s solubility profile permits formulation in aqueous and organic solvents, facilitating both laboratory and clinical use . Its instability at extreme pH or prolonged room temperature necessitates controlled storage .
Synthesis and Industrial Production
Vidarabine phosphate is synthesized through phosphorylation of vidarabine. Two patented methodologies highlight advancements in production efficiency:
Low-Temperature Phosphorylation (CN102079766A)
Vidarabine is dissolved in triethyl phosphate, followed by phosphorus oxychloride addition at controlled temperatures (−10°C to 0°C). Post-reaction decolorization with activated carbon yields a crude product, which is purified via recrystallization. This method achieves a 78% yield, reducing costs by minimizing side reactions .
Two-Step Purification (CN107793458A)
Crude vidarabine phosphate undergoes hydrolysis in a methanol-water system, followed by ion-exchange chromatography. This process enhances purity to >98%, critical for pharmaceutical applications .
Comparative Synthesis Metrics
Parameter | Method 1 (CN102079766A) | Method 2 (CN107793458A) |
---|---|---|
Reaction Temperature | −10°C to 0°C | 25–30°C |
Yield | 78% | 85% |
Purity | 95% | 98% |
Key Advantage | Cost-effective | High purity |
These methods underscore the balance between yield and purity, catering to industrial scalability .
Mechanism of Antiviral Action
Vidarabine phosphate exerts its effects via prodrug conversion:
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Intracellular Phosphorylation: Viral thymidine kinase phosphorylates vidarabine to its monophosphate form, which host enzymes further convert to the active triphosphate (ara-ATP) .
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DNA Polymerase Inhibition: Ara-ATP competitively inhibits viral DNA polymerase, reducing deoxyadenosine triphosphate (dATP) incorporation .
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Chain Termination: Incorporation of ara-ATP into viral DNA disrupts phosphodiester bond formation, halting elongation .
Selectivity arises from the higher affinity of viral kinases for vidarabine compared to host enzymes, minimizing off-target effects .
Pharmacokinetics and Metabolism
Clinical studies in immunosuppressed patients reveal key pharmacokinetic parameters :
Route | Dose (mg/kg/day) | Tₘₐₓ (h) | Cₘₐₓ (μg/mL) | Half-Life (h) |
---|---|---|---|---|
Intravenous | 15–30 | 1.5 | 12.4 | 3.8 |
Intramuscular | 15–30 | 2.1 | 9.7 | 4.2 |
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Metabolism: Hepatic conversion to arabinosyl hypoxanthine (60–70%), a less active metabolite .
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Excretion: Renal (40–50% as arabinosyl hypoxanthine; 3–4% as unchanged drug) .
The intramuscular route offers comparable bioavailability to intravenous administration, simplifying outpatient use .
Clinical Applications and Efficacy
Herpesvirus Infections
In a trial of 29 immunosuppressed patients with HSV or VZV, vidarabine phosphate (15–30 mg/kg/day for 5 days) achieved viral clearance in 89% of cases, with lesion resolution within 7–10 days .
Chronic Hepatitis B
A study combining vidarabine phosphate with interferon-α demonstrated HBV DNA reduction in 65% of patients after 12 weeks, though relapse occurred post-treatment .
Comparative Antiviral Activity (EC₅₀)
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